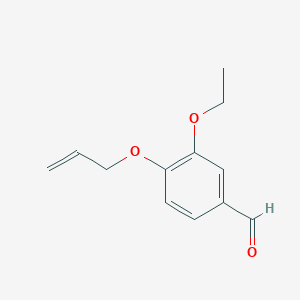

4-(Allyloxy)-3-ethoxybenzaldehyde

説明

Structure

3D Structure

特性

IUPAC Name |

3-ethoxy-4-prop-2-enoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-7-15-11-6-5-10(9-13)8-12(11)14-4-2/h3,5-6,8-9H,1,4,7H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYGKIUUKNSJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393315 | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

225939-36-6 | |

| Record name | 3-Ethoxy-4-(2-propen-1-yloxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=225939-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(allyloxy)-3-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Allyloxy 3 Ethoxybenzaldehyde

Ethereal Linkage Formation Strategies for Ethoxy Group Introduction

The ethoxy group at the C3 position is typically introduced prior to the allylation step. This involves the selective ethylation of a dihydroxybenzaldehyde precursor.

The synthesis of the key intermediate, 4-hydroxy-3-ethoxybenzaldehyde (ethylvanillin), is a well-established industrial process. One common method involves the ethylation of protocatechualdehyde (3,4-dihydroxybenzaldehyde). However, achieving regioselectivity to ethylate only the hydroxyl group at the C3 position can be challenging. The hydroxyl group at C4 is often more acidic and reactive due to the electron-withdrawing effect of the para-aldehyde group. mdpi.com

A more common and controlled industrial synthesis starts from guethol (2-ethoxyphenol). The formyl group is then introduced in a subsequent step. Another prevalent laboratory and industrial route begins with isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde). The phenolic hydroxyl group at C3 is ethylated using an ethylating agent like bromoethane (B45996) or diethyl sulfate (B86663) in the presence of a base. google.comgoogle.com This reaction is often facilitated by a phase-transfer catalyst, which enhances the reaction rate and yield.

A patent describes the synthesis of 3-ethoxy-4-methoxybenzaldehyde (B45797) from isovanillin and bromoethane with yields of over 94% using bases like sodium hydroxide (B78521) or potassium carbonate and a phase-transfer catalyst like tetrabutylammonium (B224687) fluoride (B91410) or benzyltriethylammonium chloride in water at room temperature. google.com While this yields the methoxy-analogue, a similar ethylation on a 3-hydroxy-4-hydroxy-protected precursor would lead to the desired ethoxy structure.

Formyl Group Installation and Modification Strategies

In most synthetic pathways leading to 4-(allyloxy)-3-ethoxybenzaldehyde, the formyl group is present from the start in the core precursor molecule, such as protocatechualdehyde, vanillin (B372448), or isovanillin. Therefore, the strategy revolves around the synthesis of these formylated precursors rather than a late-stage formylation.

The industrial synthesis of vanillin and its derivatives, including ethylvanillin, employs several methods for installing the formyl group onto a phenol (B47542) ring:

Reimer-Tiemann Reaction: The reaction of a phenol (like guaiacol) with chloroform (B151607) in a basic solution to introduce a formyl group ortho to the hydroxyl group.

Vilsmeier-Haack Reaction: The formylation of electron-rich aromatic rings, such as guethol (2-ethoxyphenol), using a formylating agent like phosphoryl chloride and dimethylformamide (DMF).

Oxidation of Methyl or Hydroxymethyl Groups: A patent describes a process for preparing ethylvanillin by the selective oxidation of a hydroxymethyl group at the C4 position of a precursor molecule to a formyl group. google.com For example, p-hydroxymethylguetol can be oxidized to yield ethylvanillin. google.com

In many syntheses, the aldehyde functional group may require protection as an acetal (B89532) during other reaction steps, such as those involving strongly nucleophilic or basic reagents, to prevent unwanted side reactions. orgsyn.org For instance, a procedure for the demethylation of a related compound uses an ethylene (B1197577) acetal to protect the aldehyde group. orgsyn.org Following the reaction, the aldehyde is regenerated by acidic hydrolysis.

Advanced Synthetic Techniques and Green Chemistry Considerations

In line with the principles of green chemistry, modern synthetic strategies aim to reduce reaction times, minimize waste, and utilize less hazardous substances. mdpi.com Techniques such as sonochemistry and microwave-assisted synthesis exemplify these efforts by offering enhanced reaction rates and often improved yields compared to conventional methods.

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and efficiency. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extreme temperatures and pressures, leading to the formation of highly reactive species.

While specific studies on the sonochemical synthesis of this compound are not extensively documented, the principles can be applied to its formation via Williamson ether synthesis from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) and an allyl halide. Ultrasound irradiation can accelerate this O-alkylation by increasing the mass transfer between the liquid and solid phases (in the case of a solid base like potassium carbonate) and by activating the surfaces of the reactants. This approach often leads to shorter reaction times and can sometimes be performed at lower temperatures than conventional heating, contributing to a greener process.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. nih.gov This technique utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This often results in dramatically reduced reaction times, from hours to mere minutes, and can lead to higher product yields and purities. mdpi.comarkat-usa.org

The synthesis of this compound is highly amenable to microwave irradiation. In a typical procedure, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) is treated with an allyl halide (e.g., allyl bromide) in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or even under solvent-free conditions. nih.govmdpi.com Microwave irradiation of this mixture can drive the reaction to completion in significantly less time than conventional heating methods. mdpi.com Research on related allylbenzene (B44316) conversions has shown that microwave-assisted reactions can be completed in under 15 minutes, offering a substantial improvement in efficiency. mdpi.comnih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes mdpi.comnih.gov |

| Energy Input | Less efficient, bulk heating | Direct, efficient molecular heating |

| Yields | Good | Often higher mdpi.com |

| Solvent Use | Typically requires a solvent | Can be adapted for solvent-free conditions mdpi.comnih.gov |

Isolation and Purification Protocols

Following the synthesis, a systematic approach to isolation and purification is crucial to obtain this compound with the desired level of purity. This typically involves a combination of extraction and chromatographic techniques.

The initial step in isolating the crude product from the reaction mixture is typically a work-up procedure involving solvent extraction. Once the reaction is complete, the mixture is cooled to room temperature. If a solid base like potassium carbonate was used, it is often removed by filtration.

The filtrate is then typically diluted with water, and the product is extracted into an immiscible organic solvent. Common solvents for this purpose include ethyl acetate, diethyl ether, or dichloromethane, chosen for their ability to dissolve the target compound while being immiscible with water. The organic layer is then washed sequentially with a dilute aqueous base (e.g., sodium bicarbonate solution) to remove any unreacted phenolic starting material, followed by a wash with brine (saturated sodium chloride solution) to reduce the amount of dissolved water in the organic phase.

After washing, the organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, to remove residual water. The drying agent is then filtered off, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

While the work-up procedure removes most impurities, further purification is often necessary, especially for applications requiring high purity.

Column Chromatography: This is the most common method for purifying organic compounds on a laboratory scale. The crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel (SiO₂). amazonaws.com A solvent system (eluent), usually a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, is then passed through the column. amazonaws.com The components of the crude mixture separate based on their differing affinities for the stationary phase and the mobile phase. Since this compound is more polar than non-polar impurities but less polar than any remaining starting phenol, it will elute from the column at a specific point, allowing for its collection as a purified fraction. The progress of the separation is monitored by thin-layer chromatography (TLC).

High-Performance Liquid Chromatography (HPLC): For analytical purposes or for obtaining very high purity material, High-Performance Liquid Chromatography (HPLC) can be employed. A reverse-phase (RP) HPLC method is typically suitable for this compound. sielc.comsielc.com In this technique, a non-polar stationary phase (like C18) is used with a polar mobile phase. For a related compound, 3-ethoxy-4-hydroxybenzaldehyde, a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric acid or formic acid has proven effective. sielc.comsielc.com This method is scalable and can be adapted for preparative separation to isolate highly pure this compound. sielc.com

Table 2: Common Chromatographic Conditions for Purification

| Technique | Stationary Phase | Typical Mobile Phase (Eluent) |

|---|---|---|

| Column Chromatography | Silica Gel (SiO₂) amazonaws.com | Hexane/Ethyl Acetate mixture amazonaws.com |

| Reverse-Phase HPLC | C18 sielc.com | Acetonitrile/Water with Phosphoric or Formic Acid sielc.comsielc.com |

Chemical Transformations and Reactivity Profiles of 4 Allyloxy 3 Ethoxybenzaldehyde

Reactivity of the Aldehyde Moiety

The aldehyde group is an electrophilic center, making it susceptible to attack by nucleophiles. It also readily participates in condensation reactions and can be either oxidized to a carboxylic acid or reduced to an alcohol.

The electron-deficient carbonyl carbon of the aldehyde is a prime target for nucleophiles.

Grignard Reactions: Grignard reagents (R-MgX) are potent nucleophiles that react with aldehydes to form alcohols. masterorganicchemistry.comsigmaaldrich.com The reaction of 4-(allyloxy)-3-ethoxybenzaldehyde with a Grignard reagent, followed by an acidic workup, yields a secondary alcohol. sigmaaldrich.com The specific alcohol formed depends on the R-group of the Grignard reagent used. This reaction is a fundamental method for creating new carbon-carbon bonds. masterorganicchemistry.comleah4sci.com

Hydride Reductions: The aldehyde can be reduced to a primary alcohol using hydride-based reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.comyoutube.com Both reagents deliver a hydride ion (H⁻) to the carbonyl carbon, and subsequent protonation yields the corresponding primary alcohol, (4-(allyloxy)-3-ethoxyphenyl)methanol. youtube.comyoutube.com While both are effective, LiAlH₄ is a significantly more powerful reducing agent and requires anhydrous conditions, whereas NaBH₄ can often be used in protic solvents like ethanol (B145695). youtube.com

Table 1: Nucleophilic Addition Reactions of this compound

| Reaction Type | Reagent | Product Type |

| Grignard Reaction | R-MgX, then H₃O⁺ | Secondary Alcohol |

| Hydride Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |

Condensation reactions involving the aldehyde group are pivotal for elongating the carbon chain and forming larger, more complex molecules.

Claisen-Schmidt Condensation: This base-catalyzed reaction between an aldehyde and a ketone is a classic method for synthesizing chalcones, which are α,β-unsaturated ketones. scispace.comresearchgate.net In this reaction, this compound condenses with an appropriate acetophenone (B1666503) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). researchgate.netnih.gov The resulting chalcone (B49325) structure incorporates the two aromatic rings connected by a three-carbon unsaturated carbonyl system. scispace.com These chalcones often serve as intermediates for the synthesis of various heterocyclic compounds. scitepress.org

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 (Ketone) | Catalyst (Base) | Product |

| This compound | Acetophenone | NaOH or KOH | (E)-1-phenyl-3-(4-(allyloxy)-3-ethoxyphenyl)prop-2-en-1-one |

| This compound | Substituted Acetophenone | NaOH or KOH | Substituted Chalcone Derivative |

The aldehyde group exists in an intermediate oxidation state and can be readily oxidized or reduced.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(allyloxy)-3-ethoxybenzoic acid. This transformation can be achieved using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid.

Reduction: As mentioned in section 3.1.1, the aldehyde is easily reduced to a primary alcohol. This is a common and high-yielding transformation. youtube.comharvard.edu

Reactivity of the Allyloxy Group

The allyloxy group consists of an allyl group (CH₂=CH-CH₂-) attached to an ether linkage. Its reactivity is centered on the carbon-carbon double bond and the potential for rearrangement.

The double bond of the allyl group can undergo various addition reactions.

Epoxidation: The alkene can be converted to an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA). youtube.comyoutube.com This reaction adds an oxygen atom across the double bond, forming an oxirane ring. The resulting product would be 2-((2-ethoxy-4-((oxiran-2-yl)methoxy)phenyl)oxy)benzaldehyde. This transformation is typically a concerted process. youtube.com

Dihydroxylation: The double bond can be dihydroxylated to form a diol. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent, or through treatment with cold, dilute potassium permanganate. This would convert the allyl group into a 2,3-dihydroxypropyl group.

Claisen Rearrangement: Aromatic allyl ethers, such as this compound, are known to undergo the Claisen rearrangement upon heating. organic-chemistry.orguchicago.edu This is a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement where the allyl group migrates from the oxygen atom to the ortho position on the aromatic ring. organic-chemistry.orgnih.govscielo.org.bo This thermal rearrangement would convert this compound into 5-allyl-4-hydroxy-3-ethoxybenzaldehyde. If both ortho positions are blocked, the allyl group can potentially migrate to the para position. organic-chemistry.org This reaction is a powerful tool for forming a new carbon-carbon bond on the aromatic ring. uchicago.edu

Table 3: Reactivity of the Allyloxy Group

| Reaction Type | Reagent/Condition | Functional Group Transformation | Product |

| Epoxidation | mCPBA | Alkene → Epoxide | 2-((2-ethoxy-4-((oxiran-2-yl)methoxy)phenyl)oxy)benzaldehyde |

| Dihydroxylation | OsO₄, NMO | Alkene → Diol | 4-((2,3-dihydroxypropoxy)oxy)-3-ethoxybenzaldehyde |

| Claisen Rearrangement | Heat | Allyl Ether → Allyl Phenol (B47542) | 5-allyl-4-hydroxy-3-ethoxybenzaldehyde |

Reactivity of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is an ether linkage attached to the aromatic ring. While generally stable, it can participate in specific reactions under forcing conditions, primarily involving cleavage of the ether bond.

The cleavage of ethers typically requires strong acids, with hydrogen halides like hydrogen iodide (HI) and hydrogen bromide (HBr) being the most effective reagents. libretexts.orgopenstax.org The reaction of an aryl alkyl ether, such as this compound, with a strong acid like HI proceeds via a nucleophilic substitution mechanism.

The process begins with the protonation of the ether oxygen atom, making it a better leaving group (an alcohol). libretexts.orgmasterorganicchemistry.com A halide ion (I⁻ or Br⁻) then acts as a nucleophile, attacking the electrophilic carbon of the ethoxy group. masterorganicchemistry.com Because the carbon atom of the aromatic ring is resistant to nucleophilic attack (SNAr reactions are difficult), the cleavage invariably occurs at the alkyl-oxygen bond. libretexts.org

The reaction cleaves the ethoxy group to yield an ethyl halide and a phenol. Specifically for this compound, this reaction would transform the ethoxy group into a hydroxyl group, producing 4-(allyloxy)-3-hydroxybenzaldehyde and the corresponding ethyl halide (e.g., iodoethane (B44018) if HI is used). It is important to note that the diaryl ether bond is not cleaved by acids. libretexts.org The general mechanism is outlined below.

Mechanism of Ethoxy Group Cleavage

| Step | Description |

|---|---|

| 1. Protonation | The ether oxygen is protonated by the strong acid (e.g., HI), forming a good leaving group. |

| 2. Nucleophilic Attack | The iodide ion (I⁻) attacks the less sterically hindered ethyl carbon in an Sₙ2 reaction. openstax.org |

| 3. Product Formation | The carbon-oxygen bond is cleaved, resulting in the formation of a phenol and an ethyl halide. |

Ether exchange reactions, or trans-etherification, are less common for aryl alkyl ethers and typically require specific catalysts and conditions that are not broadly applied.

Derivatization Pathways and Complex Product Generation

This compound serves as a versatile building block for the synthesis of more complex molecules, including various heterocyclic systems, macrocycles, and analogues of natural products.

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates in the biosynthesis of flavonoids and are known for their broad range of biological activities. acs.org They are typically synthesized via the Claisen-Schmidt condensation, an aldol (B89426) condensation between an aromatic aldehyde and an acetophenone in the presence of a base or acid catalyst. nih.govgoogle.com

In this context, this compound can be reacted with a substituted acetophenone (e.g., 2'-hydroxyacetophenone) to yield a chalcone. The reaction involves the formation of an enolate from the acetophenone, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the characteristic α,β-unsaturated ketone structure of the chalcone. acs.orgrsc.org

These chalcones can be further transformed into chromones (1,4-benzopyrones). A common method for this cyclization is the Algar-Flynn-Oyamada (AFO) reaction, which involves the oxidative cyclization of a 2'-hydroxychalcone (B22705) using an alkaline solution of hydrogen peroxide. scispace.com This pathway provides access to a diverse range of substituted chromone (B188151) and flavonol derivatives. ijrpc.com

General Synthesis of Chalcones and Chromones

| Reaction | Reactants | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Claisen-Schmidt Condensation | This compound + Acetophenone | Base (NaOH, KOH) or Acid | Chalcone |

| Algar-Flynn-Oyamada Reaction | 2'-Hydroxychalcone derivative | H₂O₂ / aq. NaOH | Chromone/Flavonol |

The α,β-unsaturated ketone system of chalcones derived from this compound makes them ideal precursors for the synthesis of five-membered heterocyclic compounds like pyrazolines and pyrazoles. dergipark.org.tr

Pyrazolines are commonly synthesized by the reaction of chalcones with hydrazine (B178648) hydrate (B1144303) or substituted hydrazines (e.g., phenylhydrazine) in a suitable solvent like ethanol or acetic acid. e-journals.inresearchgate.net The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to form the pyrazoline ring. dergipark.org.tr

Pyrazoles, the aromatic counterparts of pyrazolines, can be obtained through the oxidation of the corresponding pyrazoline intermediates. organic-chemistry.org Alternatively, pyrazoles can be synthesized directly in a one-pot reaction from 1,3-dicarbonyl compounds (which can be derived from the starting aldehyde) and hydrazine. jetir.orgdergipark.org.tr The Vilsmeier-Haack reaction provides another route to formyl-substituted pyrazoles, which are valuable synthetic intermediates. chemmethod.comresearchgate.net

Synthesis of Pyrazoline Derivatives from Chalcones

| Chalcone Precursor | Reagent | Conditions | Product |

|---|---|---|---|

| Chalcone from this compound | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reflux in Ethanol/Acetic Acid | Substituted Pyrazoline |

Macrocycles are large cyclic molecules that are of significant interest in supramolecular chemistry and drug discovery. nih.gov Calixarenes are a class of macrocycles formed by the acid-catalyzed condensation of a phenol with an aldehyde. niscpr.res.in Specifically, calix researchgate.netresorcinarenes are synthesized from the condensation of resorcinol (B1680541) with an aldehyde. atlantis-press.com

This compound can be used as the aldehyde component in such a condensation reaction with resorcinol. orientjchem.orgresearchgate.net The reaction is typically catalyzed by a strong acid like hydrochloric acid (HCl) in an alcohol solvent. The electrophilic substitution reaction occurs between the protonated aldehyde and the electron-rich resorcinol rings, leading to the formation of methylene (B1212753) bridges that link the resorcinol units into a cyclic tetramer, the calix researchgate.netresorcinarene. orientjchem.org This creates a cup-shaped macrocyclic structure with a defined cavity. atlantis-press.com

This compound is a valuable precursor for the synthesis of analogues of complex natural products. nih.gov A prominent example is the synthesis of curcumin (B1669340) derivatives. Curcumin, the principal curcuminoid in turmeric, is a diarylheptanoid. iomcworld.com Its structure consists of two aryl rings linked by a seven-carbon chain containing a β-diketone moiety. mdpi.com

Synthetic analogues of curcumin can be prepared by condensing a suitable β-diketone, such as acetylacetone (B45752) (2,4-pentanedione), with two equivalents of an aromatic aldehyde. nih.gov Using this compound in this reaction would produce a symmetrical curcumin analogue bearing its specific substitution pattern on both aromatic rings. The reaction is often carried out in the presence of a boron complex (e.g., with boric oxide and tributyl borate) and a mild base catalyst. iomcworld.commdpi.com These synthetic modifications are explored to enhance the properties of the parent natural product. nih.gov

Reactions with Organophosphorus Reagents (e.g., diphenylphosphine (B32561) oxide)

The reaction of aldehydes and ketones with organophosphorus compounds, such as diphenylphosphine oxide, represents a fundamental and widely utilized method for the formation of carbon-phosphorus bonds. This transformation, often a variant of the Pudovik or Abramov reactions, typically proceeds via the nucleophilic addition of the phosphorus atom to the electrophilic carbonyl carbon. The resulting products, α-hydroxyphosphinates, are valuable synthetic intermediates and have been investigated for a variety of applications.

While the specific reaction of this compound with diphenylphosphine oxide is not extensively documented in publicly available literature, the general reactivity of aromatic aldehydes in the presence of secondary phosphine (B1218219) oxides provides a strong basis for predicting the expected chemical transformation. The reaction is typically catalyzed by a base, which deprotonates the diphenylphosphine oxide to generate a more nucleophilic phosphinite anion. This anion then attacks the carbonyl carbon of the benzaldehyde (B42025) derivative. Subsequent protonation of the resulting alkoxide yields the α-hydroxyphosphinate product.

The general scheme for this type of reaction involves the addition of the P-H bond of the organophosphorus reagent across the carbonyl group of the aldehyde. The ethoxy and allyloxy substituents on the aromatic ring of this compound are expected to influence the reactivity of the carbonyl group through electronic effects, but are not anticipated to interfere with the fundamental course of the addition reaction.

Table 1: Predicted Reaction of this compound with Diphenylphosphine Oxide

| Reactant 1 | Reactant 2 | Predicted Product | Reaction Type |

| This compound | Diphenylphosphine oxide | (4-(Allyloxy)-3-ethoxyphenyl)(diphenylphosphinoyl)methanol | Nucleophilic Addition (Pudovik-type Reaction) |

Detailed experimental studies would be necessary to determine the optimal reaction conditions, such as the choice of catalyst, solvent, and temperature, to achieve high yields and purity of the expected product, (4-(Allyloxy)-3-ethoxyphenyl)(diphenylphosphinoyl)methanol. Such research would provide valuable insights into the specific reactivity of this compound and expand the synthetic utility of this compound in the preparation of novel organophosphorus derivatives.

Spectroscopic and Structural Elucidation of 4 Allyloxy 3 Ethoxybenzaldehyde and Its Derivatives

Vibrational Spectroscopy (Infrared, IR)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a fundamental tool for identifying the characteristic functional groups within a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are specific to the types of bonds and their environment.

In the IR spectrum of 4-(allyloxy)-3-ethoxybenzaldehyde, several key absorption bands are expected, confirming the presence of its principal functional moieties.

The carbonyl (C=O) group of the aldehyde functionality gives rise to a strong absorption band. Typically, for an aromatic aldehyde, this stretch is observed in the region of 1680-1715 cm⁻¹. uniroma1.it The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to a non-conjugated aldehyde. For instance, the C=O stretch in similar benzaldehyde (B42025) derivatives is often found around 1697-1700 cm⁻¹. allfordrugs.com

The aromatic ring exhibits several characteristic absorptions. The C-H stretching vibrations of the aromatic protons appear in the region of 3000-3100 cm⁻¹. uniroma1.itallfordrugs.com Additionally, C=C stretching vibrations within the aromatic ring typically result in medium to weak absorptions in the 1450-1600 cm⁻¹ range.

The alkene functional group from the allyloxy substituent also presents distinct absorption bands. The =C-H stretching of the vinyl group is expected to appear just above 3000 cm⁻¹, often in the 3020-3140 cm⁻¹ range. uniroma1.it The C=C double bond stretching vibration itself usually gives a weak to medium absorption between 1640 and 1680 cm⁻¹. maricopa.edulibretexts.org Furthermore, out-of-plane (oop) bending vibrations for the vinyl group are anticipated, with a strong band around 910 cm⁻¹ and another near 990 cm⁻¹ for the -CH=CH₂ group. uniroma1.it

The presence of ether linkages (C-O-C) is confirmed by stretching vibrations in the fingerprint region, typically between 1000 and 1300 cm⁻¹. allfordrugs.com Specifically, aryl alkyl ethers show characteristic absorptions for the Ar-O and R-O bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

The ¹H NMR spectrum of this compound provides a wealth of information. The aldehydic proton (CHO) is highly deshielded and appears as a singlet at approximately 9.8-9.9 ppm. allfordrugs.com

The aromatic protons on the benzene (B151609) ring typically appear in the region of 6.8-7.8 ppm. For a 1,2,4-trisubstituted ring as in this compound, a complex splitting pattern is expected. The proton at position 5 (between the two oxygen-bearing carbons) would likely be the most shielded, while the proton at position 2 (adjacent to the aldehyde) would be more deshielded.

The ethoxy group (-OCH₂CH₃) gives rise to two distinct signals: a quartet for the methylene (B1212753) protons (-OCH₂) around 4.1 ppm and a triplet for the methyl protons (-CH₃) around 1.4 ppm, with a typical coupling constant (J) of approximately 7 Hz.

The allyloxy group (-OCH₂CH=CH₂) also shows characteristic signals. The methylene protons adjacent to the oxygen (-OCH₂) appear as a doublet of triplets around 4.6 ppm. The terminal vinyl protons (=CH₂) show two distinct signals, one for the cis and one for the trans proton, in the range of 5.2-5.5 ppm, each appearing as a doublet of doublets. The internal vinyl proton (-CH=) appears as a multiplet around 6.0 ppm.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehydic H | 9.8 - 9.9 | Singlet (s) | 1H |

| Aromatic H | 6.8 - 7.8 | Multiplet (m) | 3H |

| Allyl -OCH₂- | ~4.6 | Doublet of Triplets (dt) | 2H |

| Allyl -CH= | ~6.0 | Multiplet (m) | 1H |

| Allyl =CH₂ | 5.2 - 5.5 | Doublet of Doublets (dd) | 2H |

| Ethoxy -OCH₂- | ~4.1 | Quartet (q) | 2H |

| Ethoxy -CH₃ | ~1.4 | Triplet (t) | 3H |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. The aldehydic carbon (CHO) is highly deshielded and typically appears around 191-193 ppm.

The aromatic carbons show signals in the range of 110-160 ppm. The carbons attached to the oxygen atoms (C3 and C4) are the most deshielded in this region. The carbon attached to the aldehyde group (C1) is also significantly deshielded.

The carbons of the ethoxy group appear at approximately 64 ppm for the -OCH₂- carbon and around 15 ppm for the -CH₃ carbon. The allyloxy group carbons are observed with the -OCH₂- carbon around 70 ppm, the -CH= carbon around 133 ppm, and the =CH₂ carbon around 118 ppm.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| Aldehydic C=O | 191 - 193 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-CHO | ~130 |

| Aromatic C-H | 110 - 125 |

| Allyl -CH= | ~133 |

| Allyl =CH₂ | ~118 |

| Allyl -OCH₂- | ~70 |

| Ethoxy -OCH₂- | ~64 |

| Ethoxy -CH₃ | ~15 |

For an unambiguous assignment of all proton and carbon signals, especially for the closely spaced aromatic signals, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment establishes correlations between coupled protons. For instance, it would show correlations between the ethoxy methylene and methyl protons, and among the protons of the allyl group. It would also help in tracing the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups, such as the attachment of the ethoxy and allyloxy groups to specific aromatic carbons and the position of the aldehyde group.

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation. For this compound, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (C₁₂H₁₄O₃, 206.24 g/mol ).

The fragmentation pattern in the mass spectrum is also characteristic. Common fragmentation pathways for such compounds include:

Loss of the allyl group (C₃H₅), leading to a significant fragment ion.

Loss of the ethoxy group (OC₂H₅).

Cleavage of the formyl radical (CHO).

Rearrangement reactions, such as a Claisen rearrangement of the allyl group, can also occur under certain ionization conditions.

For related compounds like 4-(allyloxy)benzaldehyde, the NIST WebBook of Chemistry shows a mass spectrum with characteristic fragmentation. Similarly, for 4-ethoxy-3-methoxybenzaldehyde (B93258) (a closely related structure), a distinct mass spectrum is also documented. The analysis of these fragmentation patterns, often aided by high-resolution mass spectrometry (HRMS) to determine the exact elemental composition of the fragments, provides definitive structural proof.

Molecular Ion Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, electron ionization mass spectrometry (EI-MS) provides critical information regarding its molecular weight and structural features through the analysis of its fragmentation pattern.

The molecular ion peak (M⁺) for this compound is expected at an m/z corresponding to its molecular weight, which is 206.24 g/mol . hit2lead.com The presence of this peak, even if weak, confirms the molecular mass of the compound. The fragmentation of aromatic aldehydes typically involves cleavages adjacent to the carbonyl group and within the ether linkages. libretexts.orgmiamioh.edu

A plausible fragmentation pathway for this compound would involve several key bond cleavages:

Loss of a hydrogen radical (-H•): A peak at m/z 205, corresponding to the [M-1]⁺ ion, is characteristic of aldehydes. libretexts.org

Loss of the formyl radical (-CHO•): A peak at m/z 177, representing the [M-29]⁺ ion, is another common fragmentation for benzaldehydes. libretexts.org

Cleavage of the allyl group: The loss of the allyl radical (•CH₂CH=CH₂) results in a significant fragment ion at m/z 165. This fragment can be stabilized by resonance.

Loss of the ethoxy group: Cleavage of the ethoxy radical (•OCH₂CH₃) would lead to a fragment at m/z 161.

McLafferty-type rearrangement: Rearrangements involving the ether side chains can also occur, leading to more complex fragmentation patterns.

The analysis of these fragments allows for the reconstruction of the molecule's structure, confirming the presence of the benzaldehyde core, the ethoxy group, and the allyloxy group. The relative intensities of these fragment peaks provide further evidence for the proposed structure. For comparison, a related compound, 4-ethoxy-3-methoxybenzaldehyde, shows a distinct mass spectrum that helps in interpreting the fragmentation of similar structures. nist.gov

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |

| 206 | [C₁₂H₁₄O₃]⁺• | Molecular Ion (M⁺•) |

| 205 | [C₁₂H₁₃O₃]⁺ | Loss of Hydrogen radical ([M-H]⁺) |

| 177 | [C₁₁H₁₃O₂]⁺ | Loss of Formyl radical ([M-CHO]⁺) |

| 165 | [C₉H₉O₃]⁺ | Loss of Allyl radical ([M-C₃H₅]⁺) |

| 41 | [C₃H₅]⁺ | Allyl cation |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous confirmation of a compound's elemental formula by providing a highly accurate mass measurement. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure m/z values to several decimal places. This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions. nih.gov

For this compound, the molecular formula is C₁₂H₁₄O₃. hit2lead.com Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical exact mass can be calculated.

The experimentally determined exact mass from an HRMS analysis would be compared to this theoretical value. A match within a narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed elemental composition, thus confirming the identity of the synthesized molecule. nih.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Theoretical Exact Mass | 206.09430 u |

| Required Mass Accuracy | < 5 ppm |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. plantsjournal.com It is a cornerstone for confirming the identity and assessing the purity of volatile and thermally stable compounds like this compound. unar.ac.id

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and carried by an inert gas through a capillary column (e.g., DB-35MS). plantsjournal.com The separation is based on the differential partitioning of the compound between the mobile gas phase and the stationary phase lining the column. The time it takes for the compound to travel through the column is known as its retention time, which is a characteristic property under specific chromatographic conditions.

As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, and a mass spectrum is generated. The identity of the compound is confirmed by matching its retention time and its mass spectrum with that of a known reference standard or with a spectral library, such as the NIST/EPA/NIH Mass Spectral Library. unar.ac.id The presence of a single, sharp peak in the gas chromatogram is a strong indicator of the compound's purity.

Elemental Composition Analysis

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, oxygen, etc.) within a pure sample. This classical analytical technique serves as a fundamental check for the empirical and molecular formula of a newly synthesized compound. The theoretical elemental composition is calculated from the molecular formula (C₁₂H₁₄O₃) and the atomic weights of the constituent elements. hit2lead.com

The experimentally determined percentages from an elemental analyzer must agree closely with the calculated values to validate the compound's stoichiometry.

Table 3: Elemental Composition of this compound (C₁₂H₁₄O₃)

| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage Composition (%) |

| Carbon (C) | 12.011 | 12 | 144.132 | 69.88% |

| Hydrogen (H) | 1.008 | 14 | 14.112 | 6.84% |

| Oxygen (O) | 15.999 | 3 | 47.997 | 23.27% |

| Total | 206.241 | 100.00% |

Chromatographic Purity Assessment

Chromatographic methods are indispensable for determining the purity of chemical compounds by separating them from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC) Monitoring of Reactions and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for the qualitative assessment of purity and for monitoring the progress of a chemical reaction. fishersci.cawisc.edu The technique relies on the differential separation of compounds between a stationary phase (typically a thin layer of silica (B1680970) gel or alumina (B75360) on a glass or aluminum plate) and a liquid mobile phase (an organic solvent or solvent mixture). umich.edu

To assess the purity of this compound, a small spot of a dilute solution of the compound is applied to a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. As the solvent moves up the plate by capillary action, it carries the compound with it. wisc.edu The distance the compound travels depends on its polarity relative to the polarity of the stationary and mobile phases.

A pure compound should ideally appear as a single spot on the developed TLC plate after visualization (e.g., under UV light or by staining with an appropriate agent). umich.edu The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.

Table 4: Typical TLC Parameters for Purity Assessment

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ coated plates |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Hexane:Ethyl Acetate) |

| Visualization | UV lamp (254 nm) or chemical staining (e.g., potassium permanganate) |

| Purity Indication | A single, well-defined spot |

| Retention Factor (Rf) | Distance traveled by spot / Distance traveled by solvent front |

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of compounds in a mixture. sigmaaldrich.com It offers high resolution and sensitivity, making it the method of choice for determining the purity of a compound like this compound with a high degree of accuracy.

A common mode of HPLC for this type of molecule is reversed-phase chromatography. sielc.com In this setup, the sample is dissolved in a suitable solvent and injected into the HPLC system. It is then pumped through a column packed with a non-polar stationary phase (e.g., C18-bonded silica) using a polar mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol). sielc.comgoogle.com

A detector, typically a UV-Vis detector set to a wavelength where the analyte absorbs strongly, measures the compound as it elutes from the column. A pure compound will yield a single, sharp, and symmetrical peak in the resulting chromatogram. The purity is quantified by integrating the area of the main peak and expressing it as a percentage of the total area of all peaks in the chromatogram. For regulatory purposes, purity levels are often expected to be above 95% or higher. hit2lead.com

Table 5: Illustrative HPLC Method for Purity Analysis

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm or other suitable wavelength google.com |

| Column Temperature | 40 °C google.com |

| Purity Calculation | (Area of Main Peak / Total Area of All Peaks) x 100% |

Applications in Advanced Chemical Research

Role in the Synthesis of Specialty Chemicals and Chemical Intermediates

4-(Allyloxy)-3-ethoxybenzaldehyde is utilized as a key intermediate in the multi-step synthesis of specialized chemical products. Its aldehyde functional group is reactive and can undergo condensation reactions, while the allyl group offers a site for further chemical modification.

A notable application is in the synthesis of novel hybrid materials, such as a calixarene-chitosan hybrid. In this process, a related compound, 4-allyloxy-3-methoxybenzaldehyde, is first condensed with resorcinol (B1680541) to create a C-4-allyloxy-3-methoxyphenylcalix niscpr.res.inresorcinarene. orientjchem.org This calixarene (B151959) structure is then chemically modified and grafted onto chitosan (B1678972), a naturally occurring biopolymer. orientjchem.org The resulting calixarene-chitosan hybrid is a specialty chemical with advanced properties, demonstrating the role of allyloxy-alkoxy-benzaldehyde derivatives as crucial intermediates in creating complex macromolecular structures. orientjchem.org

Development of Functional Materials and Polymers

The dual functionality of this compound makes it a candidate for the development of new polymers and functional materials. The allyl group can participate in polymerization reactions, while the benzaldehyde (B42025) core can be used to introduce specific properties into a material.

Monomer for Sustainable Bio-based Polymer Synthesis

This compound is a precursor for creating hybrid materials that incorporate sustainable, bio-based components. A significant example is the synthesis of a calixarene-chitosan hybrid material. orientjchem.org Chitosan is a biodegradable and biocompatible polymer derived from chitin. The synthesis involves using an allyloxy-alkoxy-benzaldehyde derivative to build a calixarene molecule which is subsequently attached to the chitosan backbone. orientjchem.org This process yields a novel hybrid material that combines the structural properties of calixarenes with the sustainable nature of chitosan. orientjchem.org The formation of this advanced material highlights the utility of this compound derivatives in bridging synthetic chemistry with bio-based polymers.

Component in Advanced Coating Formulations

While the structural features of this compound suggest potential for use in developing advanced coatings, specific research findings detailing its direct application in coating formulations are not available in the reviewed literature.

Precursor in Supramolecular Chemistry

Supramolecular chemistry focuses on systems of two or more molecules held together by non-covalent bonds. Calixarenes are macrocyclic compounds that form a cup-like shape and are key players in this field, used in host-guest chemistry and molecular recognition. niscpr.res.in

Calixarene-based Adsorbents for Metal Ion Sequestration (e.g., Pb(II) chelation)

Research has demonstrated the successful use of a closely related compound, 4-allyloxy-3-methoxybenzaldehyde (derived from vanillin), as a precursor for synthesizing a calixarene designed for heavy metal ion removal. orientjchem.orgresearchgate.net The synthesis involves the acid-catalyzed condensation of the benzaldehyde derivative with resorcinol to form C-4-allyloxy-3-methoxyphenylcalix niscpr.res.inresorcinarene. orientjchem.org

This synthesized calixarene has been specifically tested for its ability to adsorb and sequester lead(II) ions from aqueous solutions. researchgate.net The study found that the calixarene is an effective adsorbent for Pb(II). researchgate.net The adsorption process was studied under various conditions to determine optimal efficiency.

Key Research Findings for Pb(II) Adsorption:

| Parameter | Finding | Source |

| Optimal pH | The highest adsorption efficiency for Pb(II) was observed at a pH of 4.0. | researchgate.net |

| Adsorption Kinetics | The process follows a pseudo-second-order kinetic model, suggesting that the rate-limiting step is chemisorption. | researchgate.net |

| Adsorption Isotherm | The adsorption behavior fits the Langmuir isotherm model, indicating monolayer adsorption onto a homogeneous surface. | researchgate.net |

These findings underscore the significant role of allyloxy-alkoxy-benzaldehyde derivatives as precursors in the creation of functional supramolecular structures for environmental remediation applications, such as the removal of toxic heavy metals like lead. researchgate.netnih.gov

Contribution to Catalyst Development (e.g., as a ligand component)

Currently, there is no specific research available in the reviewed sources that details the application of this compound as a ligand component in catalyst development.

Despite a comprehensive search for scientific literature, no specific research detailing the photochemical applications of this compound, particularly its use as a photosensitizer component in organic synthesis, could be located.

The available information primarily focuses on the synthesis and general properties of related benzaldehyde derivatives. For instance, studies on substituted benzaldehydes have explored their potential as photoinitiators for various chemical transformations. beilstein-journals.orgnih.gov Research has shown that upon irradiation, aldehydes can initiate chemical reactions, a property that has been foundational for their use as photoinitiators in organic synthesis and polymerization reactions. beilstein-journals.orgnih.gov The photophysical properties of benzaldehyde itself have been a subject of study, particularly its ability to transfer triplet energy. researchgate.net

Furthermore, literature exists on the synthesis of similar compounds, such as 4-allyloxy-3-methoxybenzaldehyde, and their roles in creating more complex molecules, including those with photolabile protecting groups. orientjchem.orgmdpi.comnih.gov The general reactivity of the aldehyde functional group in photochemical reactions, such as the Barbier-type reaction under visible light, has also been reported, though not for the specific compound . nih.gov

While the broader class of allyloxy-containing compounds and ketones has been investigated for photoinitiating capabilities in processes like 3D printing, this does not directly provide data on this compound. researchgate.net Similarly, the photochemical reactions of biomass-derived platform chemicals, including various aldehydes, have been reviewed, but without specific mention of this compound. nih.gov

Detailed Research Findings

Due to the absence of specific studies on the photochemical applications of this compound, there are no detailed research findings or data tables to present regarding its efficacy or mechanisms as a photosensitizer component. The general principles of photochemistry suggest that the benzaldehyde moiety could potentially absorb light and transfer energy; however, without experimental data, this remains speculative for this particular molecular structure.

Theoretical and Computational Investigations of 4 Allyloxy 3 Ethoxybenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to modern chemical research. DFT offers a favorable balance between computational cost and accuracy, making it a standard method for investigating the electronic structure and related properties of medium-sized organic molecules.

Electronic Structure Determination and Reactivity Prediction

DFT calculations are used to determine the electronic ground state of a molecule, providing insights into its stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

Molecular Electrostatic Potential (MESP) maps are another valuable output. These maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For a molecule like 4-(Allyloxy)-3-ethoxybenzaldehyde, the oxygen atoms of the aldehyde, ethoxy, and allyloxy groups would be expected to be electron-rich (negative potential), while the aldehyde proton and certain regions of the aromatic ring would be electron-poor (positive potential).

From these fundamental electronic properties, various chemical reactivity descriptors can be calculated. As an illustrative example, the table below shows reactivity descriptors calculated for the related compound 4-hydroxybenzaldehyde (B117250), demonstrating the type of data that would be obtained for this compound. mdpi.com

| Reactivity Descriptor | Definition | Example Value (for 4-hydroxybenzaldehyde) |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.45 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.01 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.44 eV |

| Ionization Potential (I) | -EHOMO | 6.45 eV |

| Electron Affinity (A) | -ELUMO | 2.01 eV |

| Global Hardness (η) | (I - A) / 2 | 2.22 eV |

| Global Softness (S) | 1 / (2η) | 0.22 eV⁻¹ |

| Electronegativity (χ) | (I + A) / 2 | 4.23 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 4.02 eV |

| This table presents data for 4-hydroxybenzaldehyde as a representative example of results obtained from DFT calculations. mdpi.com |

Prediction of Spectroscopic Properties (e.g., NMR and IR parameters)

Theoretical calculations are highly effective at predicting spectroscopic data, which is vital for structure elucidation.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). epstem.net By comparing the theoretically predicted ¹H and ¹³C NMR spectra with experimental data, chemists can confirm molecular structures with high confidence. Recent advancements incorporating machine learning have further improved the accuracy of these predictions, achieving mean absolute errors as low as 0.16 ppm for ¹H and 2.05 ppm for ¹³C chemical shifts in complex molecules. arxiv.org

IR Spectroscopy: Computational methods can also simulate the infrared (IR) spectrum of a molecule by calculating its vibrational frequencies. These calculations help in the assignment of absorption bands observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional modes. For instance, in a study of the related molecule 4-ethoxybenzaldehyde, periodic DFT calculations were used to assign the vibrational modes observed in its inelastic neutron scattering (INS) spectrum, providing a confident interpretation of complex spectral features. nih.gov

The table below provides a sample of calculated versus experimental vibrational frequencies for 4-ethoxybenzaldehyde, illustrating the utility of this approach. nih.gov

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| ν(C-H)aldehyde | 2882 | 2880 |

| ν(C=O) | 1682 | 1679 |

| ν(C-O-C)ethoxy | 1260 | 1258 |

| τ(C-CHO) | 121 | 128 |

| τ(C-OEt) | 95 | 98 |

| This table shows a selection of vibrational modes for 4-ethoxybenzaldehyde, demonstrating the agreement between DFT calculations and experimental data. nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Quantum chemical calculations are instrumental in mapping the potential energy surface of a chemical reaction. This allows for the modeling of reaction pathways, the identification of transition states, and the calculation of activation energies. By locating the transition state structure—the highest energy point along the reaction coordinate—researchers can understand the energetic barrier that must be overcome for a reaction to proceed. This information is critical for predicting reaction kinetics and elucidating mechanisms, such as those involved in the synthesis or subsequent reactions of this compound.

Molecular Modeling and Simulation

While quantum mechanics provides deep electronic insights, molecular modeling and simulation techniques are used to explore the conformational and interactional behavior of molecules, particularly in larger systems or over longer timescales.

Conformational Analysis and Energy Landscapes

Molecules with rotatable single bonds, such as the ethoxy and allyloxy side chains in this compound, can exist in multiple spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure to map the molecule's energy landscape. This process identifies the lowest-energy (most stable) conformers and the energy barriers between them. Such studies on related benzaldehyde (B42025) derivatives have shown that molecular planarity often enhances stability due to favorable electronic conjugation. ufms.br For this compound, a key analysis would involve scanning the dihedral angles of the C-O bonds in the side chains to determine the preferred orientation of the allyl and ethyl groups relative to the benzene (B151609) ring.

Intermolecular Interaction Studies

Understanding how molecules of this compound interact with each other is crucial for predicting its condensed-phase properties, such as crystal structure and boiling point. Molecular modeling can simulate these intermolecular forces, which are dominated by van der Waals interactions and, in some cases, weak hydrogen bonds. Periodic DFT calculations, which account for the repeating nature of a crystal lattice, are particularly powerful for this purpose. nih.gov These simulations can predict crystal packing arrangements and explain how non-covalent interactions dictate the macroscopic properties of the material.

Structure-Reactivity Relationship (SRR) Studies of Derivatives

Structure-Reactivity Relationship (SRR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. By systematically modifying the structure of this compound and computationally analyzing the resulting derivatives, researchers can build predictive models that link specific structural features to chemical behavior and biological activity.

In silico methods, or computational studies, are essential for elucidating the chemical behavior and selectivity of this compound derivatives without the need for extensive laboratory synthesis and testing. Techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking are pivotal in this regard.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular features (descriptors). These descriptors can be physicochemical, electronic, or steric. For benzaldehyde derivatives, QSAR studies have successfully identified key properties influencing their inhibitory activities. For example, studies on a series of benzaldehyde derivatives as phenoloxidase inhibitors revealed that the hydrophobicity of substituents and their electron-donating or withdrawing effects are significant predictors of activity. nih.gov

A typical QSAR study involves calculating various molecular descriptors for a set of this compound derivatives and then using statistical methods, like multiple linear regression, to build a predictive model. The goal is to create an equation that can estimate the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis.

Key molecular descriptors often considered in QSAR studies of aromatic aldehydes include:

Electronic Properties: Hammett constants (σ), dipole moment (μ), and energies of frontier molecular orbitals (HOMO and LUMO). biolscigroup.us

Steric Properties: Molar refractivity (MR) and Taft steric parameters (Es).

Hydrophobic Properties: Partition coefficient (logP) and Hansch-Fujita constants (π). nih.gov

Topological Indices: Connectivity indices that describe the branching and shape of the molecule.

A study on benzaldehyde derivatives as phenoloxidase inhibitors demonstrated the predictive power of 3D-QSAR models. nih.gov Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were used to generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity would enhance or diminish activity. nih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). mdpi.comnanobioletters.com This method is crucial for understanding the selectivity of derivatives of this compound, especially when designing them as enzyme inhibitors or receptor agonists/antagonists.

The process involves placing a 3D model of the derivative into the binding site of a target protein and calculating the binding energy for different poses. Lower binding energies typically indicate a more stable protein-ligand complex and potentially higher biological activity. mdpi.comtandfonline.com For instance, in a study of benzyloxybenzaldehyde derivatives as inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), molecular docking was used to rationalize the observed inhibitory potency and selectivity. The results showed that the most potent inhibitors formed specific hydrogen bonds and hydrophobic interactions within the enzyme's active site. mdpi.comresearchgate.net

The following table illustrates the type of data generated from molecular docking studies on related benzaldehyde derivatives, showing their binding affinities against different cancer-related protein targets.

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) |

| Hydrazone Derivative 1d | PC-3 Cell Line Target | -9.38 |

| Hydrazone Derivative 1e | A-549 Cell Line Target | -8.89 |

| Oxadiazole Derivative 2l | MDA-MB-231 Cell Line Target | -9.81 |

This table is illustrative, based on findings for related hydrazone and oxadiazole derivatives, to show typical data from docking studies. mdpi.com

The insights gained from in silico studies form the basis for rational ligand design and optimization. The goal is to modify the parent structure, this compound, to enhance its interaction with a specific biological target, thereby improving its efficacy and selectivity.

Scaffold Hopping and Substructure Modification

One common strategy is "scaffold hopping," where the core benzaldehyde structure is retained, but the substituents are varied to explore new chemical space. For this compound, this could involve:

Modifying the Allyl Group: Replacing the allyl group with other alkyl or aryl groups to alter hydrophobicity and steric profile.

Altering the Ethoxy Group: Substituting the ethoxy group with other alkoxy groups of varying chain lengths to fine-tune interactions within a binding pocket.

Bioisosteric Replacement

Bioisosteric replacement is a key principle in ligand optimization. It involves substituting a functional group in the molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. For example, the aldehyde group could be replaced with a nitrile or a ketone to modulate reactivity and metabolic stability while potentially retaining key binding interactions.

Structure-Based and Ligand-Based Design

When the 3D structure of the target protein is known, structure-based drug design (SBDD) is a powerful approach. nih.gov Docking studies can reveal key interactions, such as hydrogen bonds between the aldehyde's oxygen and amino acid residues in the receptor, guiding modifications that strengthen these interactions. researchgate.net

In the absence of a known receptor structure, ligand-based drug design (LBDD) is employed. nih.gov This approach uses the structures of known active molecules to build a pharmacophore model—a 3D map of the essential features required for activity. Derivatives of this compound can then be designed to fit this pharmacophore model.

The following table outlines key principles and the rationale behind them for optimizing ligands derived from this compound.

| Design Principle | Rationale | Potential Modification Example |

| Increase Hydrophobicity | Enhance binding in hydrophobic pockets of a receptor. | Replace the ethoxy group with a butoxy group. |

| Introduce Hydrogen Bond Donors/Acceptors | Form specific, strong interactions with the target protein. | Add a hydroxyl group to the allyl chain. |

| Modulate Electronic Profile | Alter the reactivity of the aldehyde for covalent or non-covalent interactions. | Introduce a nitro group on the benzene ring. |

| Improve Metabolic Stability | Reduce susceptibility to metabolic enzymes in the body. | Replace the allyl group with a cyclopropylmethyl group. |

By applying these computational and theoretical principles, scientists can rationally design and optimize derivatives of this compound, significantly reducing the time and cost associated with traditional trial-and-error approaches in chemical and pharmaceutical research. nih.gov

Future Research Directions and Opportunities

Exploration of Novel and Green Synthetic Pathways for the Compound

The development of environmentally friendly and efficient synthetic routes is a primary focus for future research. Traditional methods for synthesizing similar compounds, such as the Williamson ether synthesis, often involve harsh conditions and hazardous solvents.

Future pathways aim to align with the principles of green chemistry:

Water-Based Synthesis : A promising approach involves using water as a solvent. For the related compound 3-ethoxy-4-methoxybenzaldehyde (B45797), a green synthesis has been developed using isovanillin (B20041) and haloethane in water with a catalyst, achieving high purity and yield without complex post-treatment. google.com This method eliminates the need for volatile organic solvents and simplifies the purification process. google.com

Microwave-Assisted Synthesis : This technique can significantly reduce reaction times and energy consumption. Applying microwave irradiation to the etherification of a precursor like 3-ethoxy-4-hydroxybenzaldehyde (B1662144) with allyl bromide could offer a rapid and efficient alternative to conventional heating.

Catalytic Approaches : Research into novel catalysts, such as phase-transfer catalysts, could enhance reaction rates and selectivity. For instance, the synthesis of 3-ethoxy-4-methoxybenzaldehyde has been shown to be effective with the use of tetrabutylammonium (B224687) fluoride (B91410) as a catalyst. google.com

Table 1: Comparison of Potential Synthetic Pathways

| Method | Precursors | Solvent | Catalyst | Key Advantages |

| Green Water-Based | Isovanillin, Bromoethane (B45996) | Water | Tetrabutylammonium fluoride | Environmentally friendly, simple workup, high yield google.com |

| Traditional Williamson Ether Synthesis | 3-ethoxy-4-hydroxybenzaldehyde, Allyl bromide | DMF | K2CO3 | Established method |

| Microwave-Assisted | 3-ethoxy-4-hydroxybenzaldehyde, Allyl bromide | Polar aprotic solvent | Base | Reduced reaction time, energy efficiency |

Diversification of Chemical Transformations towards Undiscovered Derivatives

The unique molecular structure of 4-(Allyloxy)-3-ethoxybenzaldehyde, featuring an aldehyde, an allyl ether, and an ethoxy group on a benzene (B151609) ring, offers numerous possibilities for creating novel derivatives with potentially valuable properties.

Key reactive sites for diversification include:

The Aldehyde Group : This group can be a starting point for a variety of reactions.

Condensation Reactions : The Claisen-Schmidt condensation with acetophenones can yield chalcones, which are precursors to bioactive molecules like pyrazolines. acgpubs.org

Oxidation/Reduction : Oxidation can convert the aldehyde to a carboxylic acid, while reduction can produce a primary alcohol, both of which are valuable functional groups for further synthesis.

The Allyl Group : The double bond in the allyl group is ripe for transformations.

Claisen Rearrangement : Heating can induce a Claisen rearrangement, migrating the allyl group to the ortho position of the hydroxyl group that would be exposed after ether cleavage, leading to a new scaffold.

Addition Reactions : The double bond can undergo various addition reactions, such as halogenation, epoxidation, or dihydroxylation, to introduce new functionalities.

Research into these transformations could lead to the discovery of compounds with novel applications in pharmaceuticals and materials science.

Expansion into New Materials Science and Nanotechnology Applications

While current applications are primarily in organic synthesis, the functional groups of this compound make it a candidate for development in materials science.

Polymer Science : The allyl group offers a site for polymerization. This could allow the compound to be used as a monomer or cross-linking agent in the synthesis of specialized polymers with tailored optical or thermal properties.

Surface Modification : The aldehyde functionality can be used to graft the molecule onto surfaces of nanoparticles or other materials through reductive amination, potentially altering their surface properties for applications in sensors or coatings.

Liquid Crystals : The aromatic core and potential for derivatization suggest that molecules derived from this compound could be investigated for liquid crystalline properties.

Advanced Computational Modeling for High-Throughput Property Prediction and Design

Computational chemistry can accelerate the discovery and optimization of derivatives of this compound.

Property Prediction : Using techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular docking, the biological activity and physical properties of virtual libraries of derivatives can be predicted before synthesis, saving time and resources.

Reaction Modeling : Density Functional Theory (DFT) calculations can be employed to study reaction mechanisms, such as the Claisen rearrangement, to optimize reaction conditions for higher yields and selectivity.

Materials Design : Computational simulations can help in designing novel polymers or materials derived from the compound by predicting their bulk properties based on their molecular structure.

Integration with Flow Chemistry and Automated Synthesis for Scalability

For industrial applications, efficient and scalable synthesis is crucial. Flow chemistry and automated synthesis offer significant advantages over traditional batch processing. nih.govrsc.org

Enhanced Safety and Control : Flow reactors provide superior heat and mass transfer, allowing for precise control over reaction conditions and the safe handling of reactive intermediates. nih.gov

Scalability : Scaling up production in a flow system is often as simple as running the system for a longer duration, avoiding the challenges associated with scaling up batch reactors. nih.govpolimi.it

Automation and Optimization : Automated flow synthesis platforms can perform multi-step reactions and optimizations with high efficiency and reproducibility, significantly shortening development timelines. polimi.it The integration of in-line analytical techniques allows for real-time monitoring and data-driven optimization of the synthesis process. nih.gov

The application of these technologies to the synthesis of this compound and its derivatives could pave the way for their large-scale production and commercialization. polimi.it

Q & A

Q. What are the optimal synthetic routes for 4-(Allyloxy)-3-ethoxybenzaldehyde, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated approach involves refluxing substituted benzaldehyde derivatives with allyl halides or alcohols in ethanol under acidic conditions (e.g., glacial acetic acid) for 4–6 hours . For example, substituting 3-ethoxy-4-hydroxybenzaldehyde with allyl bromide in ethanol at 80°C yields the target compound. Key parameters include:

| Parameter | Optimal Condition |

|---|---|

| Solvent | Absolute ethanol |

| Catalyst | Glacial acetic acid (5 drops) |

| Temperature | Reflux (~78°C) |

| Reaction Time | 4–6 hours |

| Post-reaction, solvent removal under reduced pressure and recrystallization from ethanol enhance purity . |

Q. How should researchers purify and characterize this compound post-synthesis?

Methodological Answer: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) is recommended. Characterization requires:

- Spectroscopy : NMR (¹H/¹³C) to confirm allyloxy and ethoxy substituents (e.g., δ 6.9–7.4 ppm for aromatic protons, δ 4.5–5.5 ppm for allyl groups) .

- Mass Spectrometry : ESI-MS for molecular ion validation (expected [M+H]⁺ ≈ 208.2 g/mol).

- X-ray Crystallography : Single-crystal diffraction to resolve stereochemical ambiguities (e.g., C–O bond angles ~109.5°) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

Methodological Answer: Discrepancies in antimicrobial or antioxidant efficacy arise from variations in assay protocols (e.g., broth microdilution vs. disc diffusion). To harmonize results:

- Standardize testing against reference strains (e.g., E. coli ATCC 25922).

- Use dose-response curves (IC₅₀ calculations) to quantify potency .

- Cross-validate findings via computational docking (e.g., AutoDock Vina) to correlate bioactivity with molecular interactions (e.g., hydrogen bonding with bacterial enzymes) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer: Density Functional Theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) model electrophilic aromatic substitution or allyl-group reactivity. Key steps:

Optimize molecular geometry using Gaussian 02.

Calculate Fukui indices to identify nucleophilic/electrophilic sites (e.g., aldehyde carbon as electrophilic center).

Simulate reaction pathways (e.g., allyl-oxygen cleavage) using transition-state theory .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC analysis (decomposition onset ~200°C).

- pH Stability : Incubate in buffers (pH 2–12) at 25°C; monitor via HPLC for degradation products (e.g., hydrolysis to 3-ethoxy-4-hydroxybenzaldehyde) .

- Light Sensitivity : UV-Vis spectroscopy under UVA/UVB exposure to assess photodegradation kinetics .

Q. How does this compound serve as an intermediate in synthesizing pharmacologically active compounds?

Methodological Answer: Its aldehyde group enables Schiff base formation with amines (e.g., thiosemicarbazides) to generate antimicrobial or anticancer agents . For example:

- Condensation with 4-ethyl-3-thiosemicarbazide yields thiosemicarbazone derivatives (IC₅₀ values <10 µM against MCF-7 cells) .

- Coupling with hydrazines produces hydrazones for antitubercular screening .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.